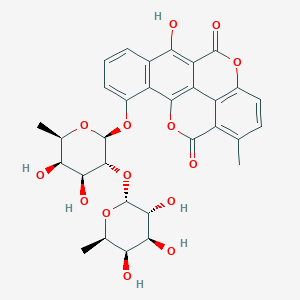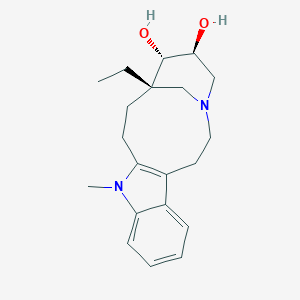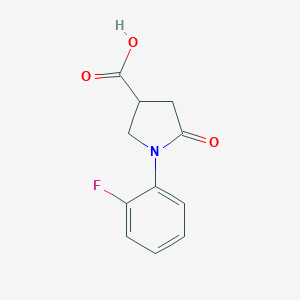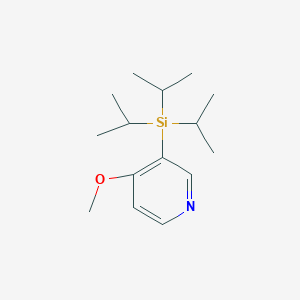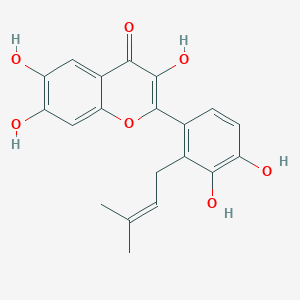
1-(2-Amino-3-pentylphenyl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-pentylphenyl)-2-chloroethanone, also known as CN or chloroacetophenone, is a chemical compound that has been widely used as a riot control agent. It was first synthesized in the early 20th century and has since been used by law enforcement agencies around the world. Despite its widespread use, the mechanism of action and physiological effects of CN are not fully understood.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-pentylphenyl)-2-chloroethanone has been used in a variety of scientific research applications. It has been used as a tool to study the effects of stress on the human body, as well as the effects of exposure to chemical irritants. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone has also been used as a model compound for the development of new riot control agents.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is not fully understood. It is believed to interact with sensory nerves in the eyes, nose, and throat, causing irritation and pain. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may also activate pain receptors in the skin, leading to a burning sensation. The exact mechanism of action of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is still being studied.
Biochemische Und Physiologische Effekte
Exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone can cause a variety of biochemical and physiological effects. These may include irritation of the eyes, nose, and throat, as well as skin irritation and burning. Exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may also cause respiratory distress, including coughing and shortness of breath. In severe cases, exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone may lead to respiratory failure and death.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-3-pentylphenyl)-2-chloroethanone has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is also highly stable, making it suitable for long-term storage and use. However, there are also limitations to the use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone in lab experiments. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is a highly toxic chemical that can cause serious health effects if not handled properly. Researchers must take appropriate safety precautions when working with 1-(2-Amino-3-pentylphenyl)-2-chloroethanone.
Zukünftige Richtungen
There are several areas of future research on 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. One area of research is the development of new riot control agents that are less toxic and more effective than 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. Another area of research is the study of the long-term health effects of exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone. Finally, researchers are also studying the potential use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone as a tool for the treatment of certain medical conditions, such as chronic pain.
Conclusion
In conclusion, 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, or 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, is a chemical compound that has been widely used as a riot control agent. Despite its widespread use, the mechanism of action and physiological effects of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone are not fully understood. 1-(2-Amino-3-pentylphenyl)-2-chloroethanone has several advantages as a tool for scientific research, but there are also limitations to its use. Future research on 1-(2-Amino-3-pentylphenyl)-2-chloroethanone will focus on the development of new riot control agents, the study of the long-term health effects of exposure to 1-(2-Amino-3-pentylphenyl)-2-chloroethanone, and the potential use of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone as a tool for the treatment of certain medical conditions.
Synthesemethoden
1-(2-Amino-3-pentylphenyl)-2-chloroethanone can be synthesized by the reaction of 1-(2-Amino-3-pentylphenyl)-2-chloroethanol with hydrochloric acid. The resulting compound is then purified through recrystallization. The synthesis of 1-(2-Amino-3-pentylphenyl)-2-chloroethanone is relatively simple and can be done in a laboratory setting.
Eigenschaften
CAS-Nummer |
128600-55-5 |
|---|---|
Produktname |
1-(2-Amino-3-pentylphenyl)-2-chloroethanone |
Molekularformel |
C13H18ClNO |
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
1-(2-amino-3-pentylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C13H18ClNO/c1-2-3-4-6-10-7-5-8-11(13(10)15)12(16)9-14/h5,7-8H,2-4,6,9,15H2,1H3 |
InChI-Schlüssel |
FKSOKVYIWFCWHM-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC=C1)C(=O)CCl)N |
Kanonische SMILES |
CCCCCC1=C(C(=CC=C1)C(=O)CCl)N |
Synonyme |
Ethanone, 1-(2-amino-3-pentylphenyl)-2-chloro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



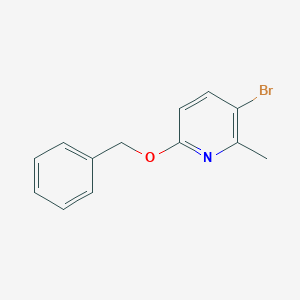
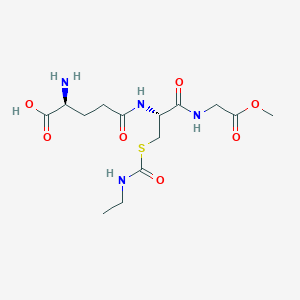
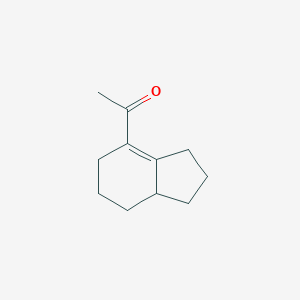
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

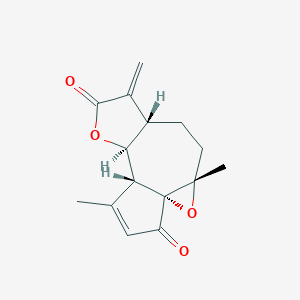
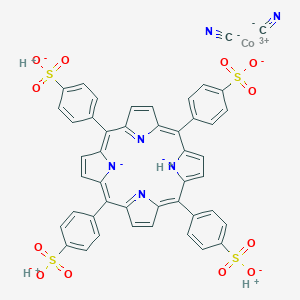
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
